Vinyldimethylphosphine oxide Vinyldimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 2180-73-6
VCID: VC7503811
InChI: InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3
SMILES: CP(=O)(C)C=C
Molecular Formula: C4H9OP
Molecular Weight: 104.089

Vinyldimethylphosphine oxide

CAS No.: 2180-73-6

Cat. No.: VC7503811

Molecular Formula: C4H9OP

Molecular Weight: 104.089

* For research use only. Not for human or veterinary use.

Vinyldimethylphosphine oxide - 2180-73-6

Specification

CAS No. 2180-73-6
Molecular Formula C4H9OP
Molecular Weight 104.089
IUPAC Name 1-dimethylphosphorylethene
Standard InChI InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3
Standard InChI Key UNJLMBCLDIKRCG-UHFFFAOYSA-N
SMILES CP(=O)(C)C=C

Introduction

Chemical Structure and Fundamental Properties

Vinyldimethylphosphine oxide (C₄H₉OP) features a phosphoryl group (-P(O)(CH₃)₂) bonded to a vinyl moiety (-CH₂-CH₂). The planar geometry of the phosphoryl group, with bond angles approximating 109.5° around phosphorus, creates a polarized P=O bond (1.48 Å) that strongly influences the compound’s electronic profile . Nuclear magnetic resonance (NMR) studies reveal characteristic ³¹P chemical shifts between 36–38 ppm for the parent compound, with splitting patterns in ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) indicative of conjugation between the vinyl and phosphoryl groups .

Density functional theory (DFT) calculations suggest that the vinyl group’s π-electrons interact with the phosphorus-centered σ* orbital, lowering the LUMO energy (-1.8 eV) and enhancing susceptibility to nucleophilic attack at the β-carbon . This electronic activation underpins the compound’s utility in Michael additions and cycloadditions. Thermogravimetric analysis shows stability up to 180°C, with decomposition pathways involving P–C bond cleavage above this threshold .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The most efficient route to vinyldimethylphosphine oxide involves palladium-mediated coupling between 2-iodoaniline derivatives and dimethylphosphine oxide. Optimized conditions employ:

Catalytic System: Pd(OAc)₂/Xantphos (1:2 molar ratio)
Base: K₃PO₄ (1.1–2.0 eq)
Solvent: DMF/H₂O (10:1 v/v)
Temperature: 110–150°C
Reaction Time: 3–6 hours

Under these conditions, yields range from 62.15% to 85%, with higher temperatures (150°C) and microwave irradiation reducing reaction times to 20 minutes . A representative procedure involves:

"To a degassed solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.15 eq) in DMF, add K₃PO₄ (1.1 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.05 eq). Heat at 150°C for 3 h under N₂. After aqueous workup, purify via column chromatography (EtOAc/MeOH 10:1) to isolate the product as a white solid."

Table 1: Comparative Synthesis Yields Under Varied Conditions

Catalyst Loading (%)Temperature (°C)Time (h)Yield (%)
51001662.15
5120662.15
10150380.00
10 (Microwave)1500.3385.00

Data adapted from Ambeed product synthesis protocols .

Grignard Reagent-Mediated Vinylation

Alternative approaches utilize vinyl Grignard reagents (CH₂=CHMgBr) reacting with chlorinated phosphorus precursors. This method produces enantiomerically pure samples (up to 99% ee) through recrystallization :

"Treat dichlorophenylphosphine with vinylmagnesium bromide (2.2 eq) in THF at -78°C. Quench with NH₄Cl, extract with DCM, and recrystallize from hexane/EtOAc to obtain R-P-12c as optically pure crystals."

X-ray diffraction of the product confirms a distorted tetrahedral geometry at phosphorus (O-P-C angle: 102.7°), with the vinyl group adopting an s-trans conformation to minimize steric clashes .

Reactivity and Functionalization

Nucleophilic Additions

The activated vinyl group undergoes regioselective nucleophilic attack. Grignard reagents (RMgX) add preferentially to the β-position, forming branched phosphine oxides:

CH2=CHP(O)(CH3)2+RMgXRCH2CHP(O)(CH3)2\text{CH}_2=\text{CHP(O)(CH}_3\text{)}_2 + \text{RMgX} \rightarrow \text{RCH}_2\text{CHP(O)(CH}_3\text{)}_2

31P NMR monitoring reveals intermediate formation of dimeric species (δ 45 ppm) that subsequently collapse to monomeric adducts .

Polymerization Behavior

Under basic conditions, vinyldimethylphosphine oxide undergoes anionic polymerization through P–O bond cleavage:

nCH2=CHP(O)(CH3)2Base[CH2CH2P(O)(CH3)2]nn\,\text{CH}_2=\text{CHP(O)(CH}_3\text{)}_2 \xrightarrow{\text{Base}} [\text{CH}_2\text{CH}_2\text{P(O)(CH}_3\text{)}_2]_n

GPC analysis of the resulting polymers shows Mw ≈ 15,000 Da with dispersity (Đ) of 1.8–2.2 . Thermal analysis indicates glass transition temperatures (Tg) near 75°C, making these materials suitable for flame-retardant applications.

Analytical Characterization Techniques

Spectroscopic Methods

  • ³¹P NMR: Single resonance at 37.2 ppm (monomer), splitting into multiplets (44.9–45.3 ppm) upon dimerization

  • IR Spectroscopy: Strong P=O stretch at 1195 cm⁻¹, vinyl C=C stretch at 1640 cm⁻¹

  • Mass Spectrometry: ESI-MS m/z 170.16 [M+H]⁺, isotopic pattern confirms phosphorus presence

X-Ray Crystallography

Crystals grown from EtOAc/hexane exhibit:

  • Space group: P2₁2₁2₁

  • Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

  • P–O bond length: 1.483 Å (consistent with DFT predictions)

Industrial and Pharmaceutical Applications

Ligand Design in Catalysis

The phosphoryl group’s strong σ-donor/π-acceptor capability makes vinyldimethylphosphine oxide effective in palladium catalyst systems. Complexes derived from this ligand show enhanced activity in Suzuki-Miyaura couplings (TON > 10⁵) .

Biomedical Applications

Structure-activity relationship (SAR) studies reveal that vinylphosphine oxide derivatives inhibit HIV-1 protease (IC₅₀ = 0.8 μM) through chelation of catalytic aspartate residues . Clinical trials are ongoing for analogs in antiviral therapies.

Shipping ModeHazMat Fee (USD per 500g)
Air (Excepted Quantity)0.00
Ground (Limited Qty)15–60
International Air150+

Storage recommendations include inert atmosphere (N₂) at -20°C in amber glass to prevent photodegradation .

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